2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine
Overview
Description
2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is a purine nucleoside analog. This compound is characterized by the presence of two chlorine atoms at positions 2 and 6 of the purine ring and a ribofuranosyl group that is triacetylated at positions 2’, 3’, and 5’.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine typically involves the following steps:
Starting Material: The synthesis begins with 2,6-dichloropurine.
Glycosylation: The 2,6-dichloropurine is glycosylated with 1,2,3,5-tetra-O-acetyl-beta-D-ribofuranose in the presence of a Lewis acid catalyst such as tin(IV) chloride.
Deprotection: The resulting product is then deprotected to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine undergoes several types of chemical reactions:
Nucleophilic Substitution: The chlorine atoms at positions 2 and 6 can be substituted by various nucleophiles.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the corresponding free hydroxyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Substitution Reactions: Products vary depending on the nucleophile used. For example, substitution with an amine yields the corresponding aminopurine derivative.
Hydrolysis: Hydrolysis of the acetyl groups yields 2,6-dichloro-9-(beta-D-ribofuranosyl)purine.
Scientific Research Applications
2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential antiviral and anticancer properties due to its ability to interfere with nucleic acid metabolism.
Medicine: Investigated as a potential therapeutic agent for the treatment of certain cancers and viral infections.
Industry: Utilized in the development of diagnostic tools and assays for nucleic acid research.
Mechanism of Action
The mechanism of action of 2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine involves its incorporation into nucleic acids, where it can interfere with DNA and RNA synthesis. This can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleic acid metabolism, such as DNA polymerases and ribonucleotide reductase .
Comparison with Similar Compounds
Similar Compounds
2,6-Dichloropurine: Lacks the ribofuranosyl group and acetylation.
9-(2’,3’,5’-Tri-O-acetyl-beta-D-ribofuranosyl)adenine: Similar structure but with adenine instead of 2,6-dichloropurine.
2,6-Dichloro-9-(beta-D-ribofuranosyl)purine: Lacks the acetyl groups on the ribofuranosyl moiety.
Uniqueness
2,6-Dichloro-9-(2’,3’,5’-tri-O-acetyl-beta-D-ribofuranosyl)purine is unique due to its combination of chlorination at positions 2 and 6 and the triacetylation of the ribofuranosyl group. This structural configuration enhances its stability and potential biological activity compared to its non-acetylated counterparts .
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2,6-dichloropurin-9-yl)oxolan-2-yl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16Cl2N4O7/c1-6(23)26-4-9-11(27-7(2)24)12(28-8(3)25)15(29-9)22-5-19-10-13(17)20-16(18)21-14(10)22/h5,9,11-12,15H,4H2,1-3H3/t9-,11-,12-,15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYXZXWLFAMZVPY-SDBHATRESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3056-18-6 | |
Record name | 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-beta-D-ribofuranosyl)purine in the synthesis of 9-(beta-D-arabinofuranosyl)-6-(N α -L-serylamido)-2-chloropurine?
A1: this compound serves as a crucial starting material in the synthesis []. The process involves the condensation of this compound with the methyl ether of L-serine. This reaction is followed by the removal of protective groups and a trans-arabinosylation step using 1-beta-D-arabinofuranosyluracil in the presence of specific enzymes, ultimately yielding the target antitumor agent.
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